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molecular formula C16H33NO3 B085886 N,N-Bis(2-hydroxyethyl)dodecanamide CAS No. 120-40-1

N,N-Bis(2-hydroxyethyl)dodecanamide

Cat. No. B085886
M. Wt: 287.44 g/mol
InChI Key: AOMUHOFOVNGZAN-UHFFFAOYSA-N
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Patent
US04017522

Procedure details

N,N-bis(2-furoyloxyethyl)lauramide was prepared by the procedure of example 1 from 28 gms. (0.1 mole) of N,N-bis(2-hydroxyethyl)lauramide and 26 gms. (0.2 mole) of furoyl chloride. The structure of the final product was characterized on the basis of IR and NMR spectral analyses as described in example 1.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH2:18][CH2:19][OH:20])[C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[C:26](Cl)=[O:27]>>[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[C:26]([O:1][CH2:2][CH2:3][N:4]([CH2:18][CH2:19][O:20][C:26]([C:22]1[O:21][CH:25]=[CH:24][CH:23]=1)=[O:27])[C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:27]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
OCCN(C(CCCCCCCCCCC)=O)CCO
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N,N-bis(2-furoyloxyethyl)lauramide was prepared by the procedure of example 1 from 28 gms

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)OCCN(C(CCCCCCCCCCC)=O)CCOC(=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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